molecular formula C7H14O5 B12319576 2-Ethoxyoxane-3,4,5-triol

2-Ethoxyoxane-3,4,5-triol

Cat. No.: B12319576
M. Wt: 178.18 g/mol
InChI Key: UBUITGRMYNAZAX-UHFFFAOYSA-N
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Description

Ethyl beta-D-xylopyranoside: is an organic compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is characterized by its beta-D-xylopyranose structure, which is a cyclic form of D-xylose, and an ethyl group attached to the anomeric carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl beta-D-xylopyranoside can be synthesized through various chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with ethanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by acids like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of ethyl beta-D-xylopyranoside often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods, such as using glycosidases, are preferred for large-scale production due to their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Ethyl beta-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which ethyl beta-D-xylopyranoide exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing D-xylose and ethanol . This interaction is crucial for studying enzyme kinetics and carbohydrate metabolism.

Comparison with Similar Compounds

Ethyl beta-D-xylopyranoside can be compared with other similar compounds such as:

Uniqueness: Ethyl beta-D-xylopyranoside is unique due to its specific beta-D-xylopyranose structure and the presence of an ethyl group, which influences its reactivity and interaction with enzymes compared to its analogs .

Properties

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

2-ethoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O5/c1-2-11-7-6(10)5(9)4(8)3-12-7/h4-10H,2-3H2,1H3

InChI Key

UBUITGRMYNAZAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(C(CO1)O)O)O

Origin of Product

United States

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